

Overcoming colistin binding to polystyrene microplates in MIC assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B10787229

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Technical Support Center: Overcoming Colistin Binding in MIC Assays

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with colistin binding to polystyrene microplates during Minimum Inhibitory Concentration (MIC) assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my colistin MIC values unexpectedly high or variable in broth microdilution assays?

A1: High and variable colistin MIC values in standard polystyrene microplates are a well-documented issue.[1] Colistin, a polycationic peptide, readily binds to the negatively charged surfaces of polystyrene, reducing the effective concentration of the antibiotic in the broth.[1][2] This loss of active colistin can lead to falsely elevated MICs, potentially misclassifying a susceptible isolate as resistant.[1] The extent of this binding can vary significantly between different brands of polystyrene microplates.[3][4]

Q2: How significant is the loss of colistin due to binding to polystyrene?

A2: The loss of colistin can be substantial. Studies have shown that after a 24-hour incubation period, the remaining concentration of colistin in a polystyrene microplate can be as low as 2% of the initial concentration, depending on the manufacturer.[1][3] This significant reduction in the available drug concentration is a major source of error in susceptibility testing.[2]

Q3: Are there any additives that can prevent colistin from binding to plastic?

A3: Yes, the addition of surfactants, most notably Polysorbate 80 (P-80), to the broth medium has been shown to mitigate the binding of colistin to polystyrene.[5][6] P-80 is thought to competitively bind to the plastic surface, thereby reducing the sites available for colistin adsorption.[3] However, the use of P-80 is a complex issue, as it may also have a synergistic effect with colistin, and it is not currently recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for reference broth microdilution methods.[7][8]

Q4: What are the official recommendations for performing colistin MIC assays?

A4: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends using the broth microdilution (BMD) method with untreated, plain polystyrene microplates and cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives like Polysorbate 80.[8][9] This standardized approach is intended to improve inter-laboratory reproducibility, although the issue of binding to polystyrene remains a variable.[10]

Q5: Are there alternative materials to polystyrene for colistin MIC microplates?

A5: Yes, using microplates made from materials with lower binding affinity for colistin is a key strategy. Low-protein-binding polypropylene is a recommended alternative to polystyrene, as it demonstrates significantly less colistin adsorption. Glass has also been shown to be a suitable alternative for reducing colistin binding.[11]

Troubleshooting Guides

Issue: Inconsistent or Falsely Elevated Colistin MICs

This guide will help you troubleshoot and resolve issues related to inaccurate colistin MIC results obtained from broth microdilution assays.

Step 1: Evaluate Your Current Labware

- Problem: Standard polystyrene microplates are the primary cause of colistin loss.
- Solution:
 - Identify the material of your current microplates.
 - If you are using standard polystyrene plates, be aware that significant colistin binding is likely occurring.[\[1\]](#)
 - Consider switching to low-protein-binding polypropylene or glass-bottom microplates to minimize colistin adsorption.[\[12\]](#)[\[11\]](#)

Step 2: Consider the Use of Surfactants (with caution)

- Problem: Even with appropriate labware, you may want to further reduce colistin binding.
- Solution:
 - The addition of Polysorbate 80 (P-80) to a final concentration of 0.002% in the broth has been shown to reduce colistin MICs by preventing binding.[\[5\]](#)[\[13\]](#)
 - Caution: Be aware that P-80 may have a synergistic effect with colistin and its use is not endorsed by CLSI and EUCAST for reference methods.[\[7\]](#) This approach may be suitable for research purposes but not for clinical diagnostics where standardized methods are required.

Step 3: Review and Optimize Your Experimental Protocol

- Problem: Procedural steps can contribute to the variability of colistin concentrations.
- Solution:
 - Minimize the number of dilution steps when preparing colistin solutions to reduce cumulative loss from binding to pipette tips and tubes.[\[2\]](#)
 - Prepare fresh working solutions of colistin for each experiment to avoid degradation and adsorption during storage.[\[1\]](#)

- Ensure you are using the recommended cation-adjusted Mueller-Hinton broth (CA-MHB).
[\[8\]](#)

Data Presentation

Table 1: Impact of Polysorbate 80 (P-80) on Colistin MICs

Organism Group	Modal MIC Decrease with 0.002% P-80	Reference
Enterobacteriaceae	3-fold	[13]
Pseudomonas aeruginosa	2-fold	[13]
General (isolates with low MICs)	4 to 8-fold	[5] [6]

Table 2: Colistin Recovery in Different Labware After 24 Hours

Labware Material	Manufacturer	Expected Colistin Concentration (µg/mL)	Remaining Colistin Concentration (%)	Reference
Polystyrene	Greiner Bio-One	8	2%	[3] [4]
Polystyrene	Nunc	8	70%	[3] [4]
Low-protein-binding polypropylene	-	0.125 - 8	59-90%	[2] [4]
Polypropylene	-	0.125 - 8	23-90%	[4]
Glass	-	0.125 - 8	25-80%	[4]

Experimental Protocols

Protocol 1: Standard Broth Microdilution (BMD) for Colistin MIC Testing (CLSI/EUCAST Reference Method)

This protocol is based on the recommendations from the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.[\[8\]](#)

Materials:

- Colistin sulfate powder
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Untreated, plain 96-well polystyrene microplates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)[\[14\]](#)

Procedure:

- **Prepare Colistin Stock Solution:** Prepare a concentrated stock solution of colistin sulfate in sterile water.
- **Prepare Colistin Dilutions:** Perform serial two-fold dilutions of the colistin stock solution in CA-MHB directly in the polystyrene microplate to achieve the desired final concentration range.
- **Prepare Inoculum:** Dilute the 0.5 McFarland bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculate Plate:** Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- **Incubation:** Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
- **Determine MIC:** Following incubation, visually inspect the wells for bacterial growth. The MIC is the lowest concentration of colistin that completely inhibits visible growth.[\[14\]](#)

Protocol 2: Quantification of Colistin Binding to Labware

This protocol provides a method to determine the extent of colistin binding to different types of labware.^[1]

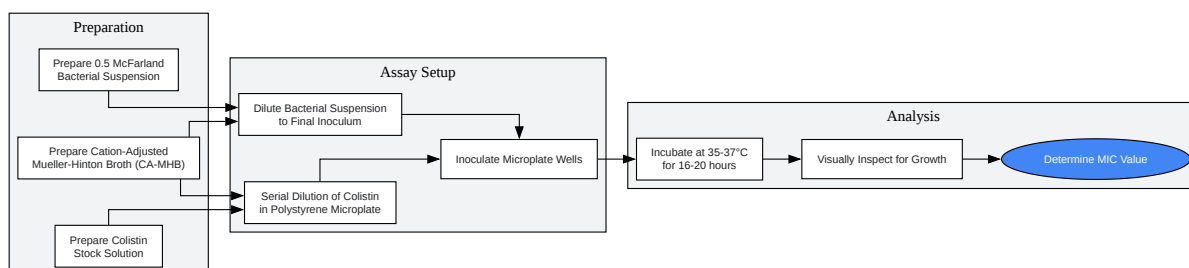
Materials:

- Colistin sulfate
- Sterile broth medium (e.g., CA-MHB)
- Labware to be tested (e.g., polystyrene microplates, polypropylene tubes)
- Low-binding polypropylene tubes for sample collection
- LC-MS/MS system for colistin quantification

Procedure:

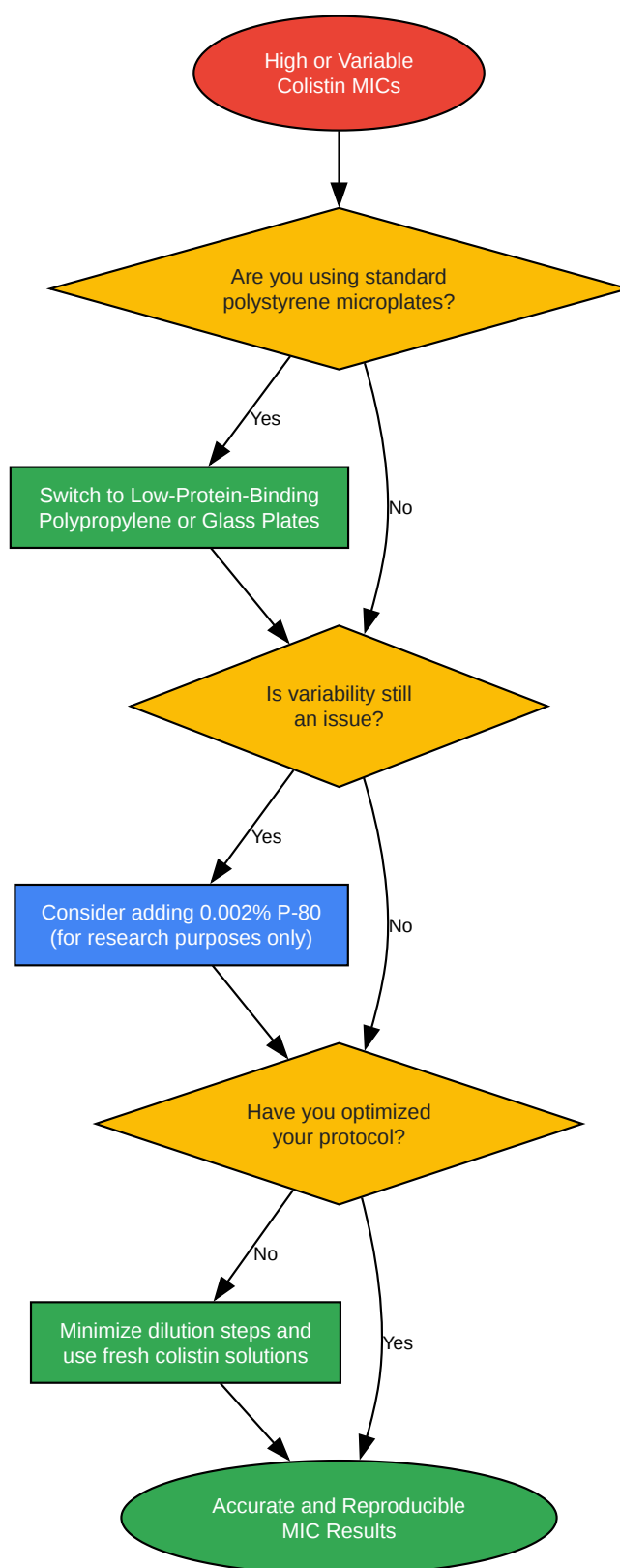
- **Prepare Colistin Working Solution:** Prepare a working solution of colistin in the desired broth medium at a clinically relevant concentration.
- **Initial Concentration Measurement (T=0):** Immediately after preparation, take an aliquot of the working solution and determine the initial colistin concentration (C_0) using LC-MS/MS.
- **Incubation:** Dispense the colistin working solution into the different types of labware being tested. Incubate under the same conditions as your MIC assay (e.g., 37°C for 24 hours).
- **Final Concentration Measurement (T=24):** After the incubation period, collect aliquots from each piece of labware and determine the final colistin concentration (C_{24}) using LC-MS/MS.
- **Calculate Colistin Loss:** Calculate the percentage of colistin loss due to binding for each labware type using the formula: $((C_0 - C_{24}) / C_0) * 100$.

Visualizations



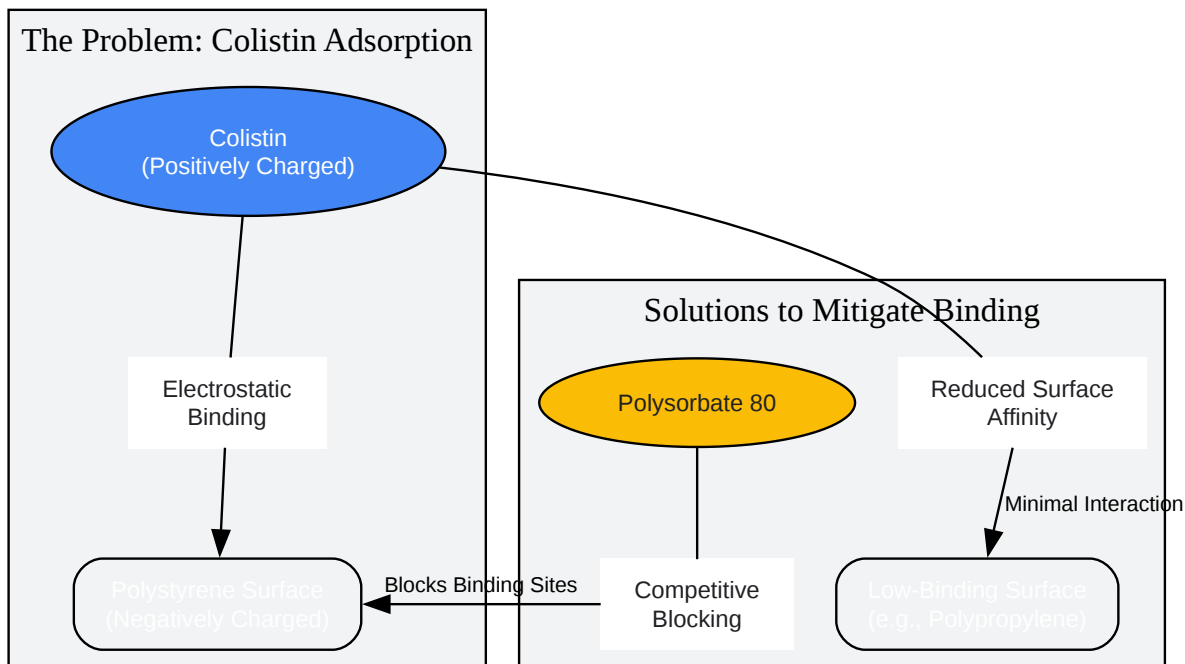
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Caption: Standard workflow for determining colistin MIC using the broth microdilution method.



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Caption: A logical troubleshooting guide for addressing inaccurate colistin MIC results.



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- To cite this document: BenchChem. [Overcoming colistin binding to polystyrene microplates in MIC assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787229#overcoming-colistin-binding-to-polystyrene-microplates-in-mic-assays]

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